molecular formula C7H2Cl4N8O B14636635 N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea CAS No. 57166-14-0

N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea

Cat. No.: B14636635
CAS No.: 57166-14-0
M. Wt: 356.0 g/mol
InChI Key: DJLVJDYYTKTUFI-UHFFFAOYSA-N
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Description

N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea typically involves the reaction of cyanuric chloride with urea. The process begins with the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by urea under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate are used as bases to facilitate the substitution reaction.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a triazine-amine derivative, while hydrolysis yields triazine derivatives and corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is unique due to its dual triazine rings connected by a urea linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

57166-14-0

Molecular Formula

C7H2Cl4N8O

Molecular Weight

356.0 g/mol

IUPAC Name

1,3-bis(4,6-dichloro-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C7H2Cl4N8O/c8-1-12-2(9)15-5(14-1)18-7(20)19-6-16-3(10)13-4(11)17-6/h(H2,12,13,14,15,16,17,18,19,20)

InChI Key

DJLVJDYYTKTUFI-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)NC(=O)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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